Cas no 2649070-82-4 (3-Isocyanato-3-methyl-1-(methylsulfanyl)butane)

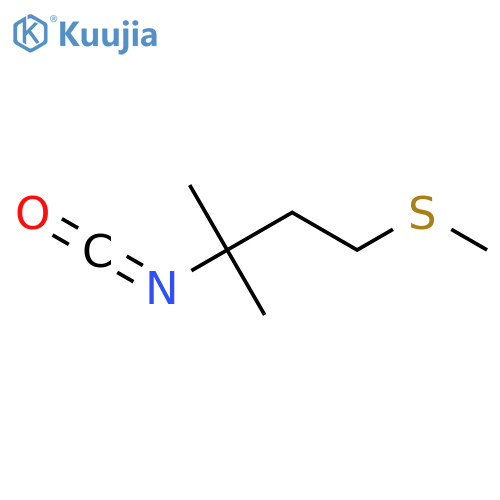

2649070-82-4 structure

商品名:3-Isocyanato-3-methyl-1-(methylsulfanyl)butane

3-Isocyanato-3-methyl-1-(methylsulfanyl)butane 化学的及び物理的性質

名前と識別子

-

- 3-isocyanato-3-methyl-1-(methylsulfanyl)butane

- 2649070-82-4

- EN300-1807942

- 3-Isocyanato-3-methyl-1-(methylsulfanyl)butane

-

- インチ: 1S/C7H13NOS/c1-7(2,8-6-9)4-5-10-3/h4-5H2,1-3H3

- InChIKey: OLPJQVVEUUXDHX-UHFFFAOYSA-N

- ほほえんだ: S(C)CCC(C)(C)N=C=O

計算された属性

- せいみつぶんしりょう: 159.07178521g/mol

- どういたいしつりょう: 159.07178521g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 139

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 54.7Ų

3-Isocyanato-3-methyl-1-(methylsulfanyl)butane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1807942-0.25g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1807942-0.1g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1807942-10g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1807942-5g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1807942-5.0g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1807942-1.0g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 1g |

$986.0 | 2023-05-26 | ||

| Enamine | EN300-1807942-0.05g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1807942-1g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1807942-0.5g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1807942-10.0g |

3-isocyanato-3-methyl-1-(methylsulfanyl)butane |

2649070-82-4 | 10g |

$4236.0 | 2023-05-26 |

3-Isocyanato-3-methyl-1-(methylsulfanyl)butane 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

2649070-82-4 (3-Isocyanato-3-methyl-1-(methylsulfanyl)butane) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量